N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide
CAS No.:
Cat. No.: VC16276133
Molecular Formula: C18H15N5O2S2
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15N5O2S2 |
|---|---|
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | N-[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-1,2,4-triazol-3-yl]-4-methoxybenzamide |
| Standard InChI | InChI=1S/C18H15N5O2S2/c1-25-12-8-6-11(7-9-12)16(24)21-17-20-15(22-23-17)10-26-18-19-13-4-2-3-5-14(13)27-18/h2-9H,10H2,1H3,(H2,20,21,22,23,24) |
| Standard InChI Key | GIUYHXWSSLUIKP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=NNC(=N2)CSC3=NC4=CC=CC=C4S3 |
Introduction
N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide is a complex organic compound featuring a benzothiazole moiety, a triazole ring, and a methoxybenzamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the field of neuropharmacology .
Synthesis Methods
The synthesis of N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide typically involves multi-step synthetic routes. These methods often start with benzothiazole derivatives and triazole intermediates, which are then modified to incorporate the methoxybenzamide group.
Biological Activities
This compound has shown promising biological activities, particularly in the realm of neuropharmacology. It is a candidate for further research in drug development due to its potential interactions with various biological targets.
Potential Applications
Given its structural features and potential biological activities, N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide could be explored for applications in treating neurological disorders.
Data Table: General Information
| Property | Description |
|---|---|
| Molecular Formula | C18H15N5O2S2 |
| CAS Number | 810686-76-1 |
| Molecular Weight | Not specified |
| Synthesis | Multi-step reactions involving benzothiazole and triazole intermediates |
| Biological Activity | Potential anticonvulsant and neuropharmacological applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume